molecular formula C21H15FN2OS B2577819 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide CAS No. 900000-68-2

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2577819
CAS No.: 900000-68-2
M. Wt: 362.42
InChI Key: KJNHKFDPHPJYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide are not well-documented. These properties are crucial in determining the bioavailability of the compound. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide typically involves the reaction of 2-aminobenzothiazole with 2-(4-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide
  • N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
  • N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenyl)acetamide

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s lipophilicity and membrane permeability, making it a valuable candidate for drug development.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2OS/c22-15-11-9-14(10-12-15)13-20(25)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)26-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNHKFDPHPJYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.